Methiocarb sulfone

Übersicht

Beschreibung

Methiocarb sulfone is a degradation product of methiocarb, a pesticide used in agricultural practices. It is of interest due to its persistence in the environment and potential impact on food safety and environmental health. The degradation process of methiocarb to methiocarb sulfone involves oxidation reactions that convert methiocarb into its sulfoxide and subsequently to the sulfone form (Plácido et al., 2013).

Synthesis Analysis

The synthesis of methiocarb sulfone is primarily through the environmental and biochemical oxidation of methiocarb. Studies have shown that enzymatic reactions in liver microsomes, involving flavin-containing monooxygenase and cytochrome P450-dependent monooxygenases, lead to the stereoselective formation of methiocarb sulfoxide, which can further undergo oxidation to form methiocarb sulfone (Buronfosse et al., 1995).

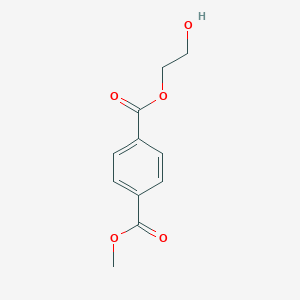

Molecular Structure Analysis

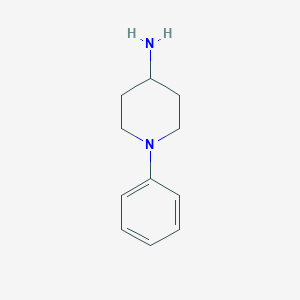

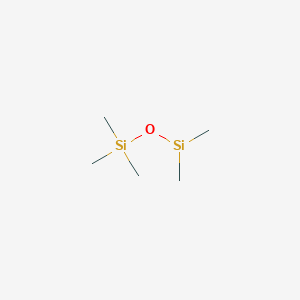

Methiocarb sulfone's molecular structure is characterized by the presence of a sulfone group attached to the methiocarb molecule, altering its physical and chemical properties. The detailed molecular interactions and stereochemistry of methionine sulfoxide reductase enzymes offer insight into the reduction and oxidation mechanisms that could be analogous to the transformations observed for methiocarb and its derivatives (Achilli et al., 2015).

Chemical Reactions and Properties

Methiocarb sulfone demonstrates varied chemical behavior compared to its parent compound, methiocarb. Its formation from methiocarb via oxidation indicates its higher stability and resistance to further chemical changes. This stability is critical in understanding its persistence in the environment and potential bioaccumulation (Tian et al., 2013).

Physical Properties Analysis

The physical properties of methiocarb sulfone, including solubility, volatility, and thermal stability, are essential for understanding its environmental fate and behavior. Research focusing on its detection in bananas and food products highlights the importance of these properties in assessing food safety and environmental risk (Plácido et al., 2013); (Rahman et al., 2017).

Chemical Properties Analysis

The chemical properties of methiocarb sulfone, such as reactivity, degradation pathways, and interaction with biological systems, are crucial for evaluating its impact on ecosystems and human health. Studies on its degradation by free chlorine indicate complex kinetics and potential formation of more toxic byproducts, raising concerns about water treatment processes (Tian et al., 2010).

Wissenschaftliche Forschungsanwendungen

Reduced Nuclear Receptor Activities : Methiocarb sulfone, along with methiocarb sulfoxide, exhibits reduced agonistic activities for the pregnane X receptor (PXR) and peroxisome proliferator-activated receptor (PPAR), suggesting a role of metabolism in their nuclear receptor activities (Fujino et al., 2016).

Agricultural Applications : Methiocarb has been used as a bird repellent to protect Sorghum sp. crops in Africa, showing a half-life of less than 10 days, indicating its effectiveness and relatively quick degradation (Gras et al., 1979).

Metabolism Studies : Soybean microsomes can catalyze the sulfoxidation of methiocarb using endogenous hydroperoxides, potentially avoiding cytochrome P-450 involvement (Blée & Durst, 1987).

Modification of Estrogenic and Antiandrogenic Activities : Methiocarb and carbaryl's estrogenic and antiandrogenic activities are significantly altered by their hydrolysis and oxidation to sulfoxides in rat plasma and liver microsomes (Tange et al., 2016).

Biodegradable Insecticide Potential : Oxidation of methiocarb into its sulfoxide by microsomes from soybean cotyledons, without needing cofactors or peroxidase activity, suggests its potential as a biodegradable insecticide (Blée & Durst, 1986).

Stereoselective Sulfoxidation : Rat liver microsomes show stereoselective sulfoxidation of methiocarb, catalyzed by both flavin-containing monooxygenase and cytochrome P450 (Buronfosse et al., 1995).

Effectiveness in Reducing Bird Damage to Crops : Methiocarb effectively reduces bird damage to crops like maize (Sandhu et al., 1987), and its usage as a bird repellent on cherries has been shown to have largely transient and sublethal effects on wildlife (Hardy et al., 1993).

Safety Concerns for Non-target Species : High concentrations of methiocarb metabolites in corn plants grown from coated seeds raise safety concerns for non-target species (Lentola et al., 2020).

Protective Effects Against Oxidative Damage : Vitamin E and taurine can reduce lipid peroxidation and protect against degenerative kidney changes in rats exposed to methiocarb (Ozden et al., 2009).

Water Treatment Studies : The degradation of methiocarb by various water treatment methods, such as ozonation (Cruz-Alcalde et al., 2017), monochloramine (Qiang et al., 2014), and free chlorine (Tian et al., 2013), has been explored, indicating varying degrees of effectiveness and potential risks in terms of toxicity.

Safety And Hazards

Methiocarb sulfone is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling Methiocarb sulfone .

Zukünftige Richtungen

As regulations around pesticides continue to evolve, the use of Methiocarb sulfone and related compounds is likely to be impacted . The European Union, for example, has withdrawn approval for Methiocarb as a plant protection product effective 2020 . As such, ongoing research and development in this area is crucial to ensure the availability of effective and safe pesticides.

Eigenschaften

IUPAC Name |

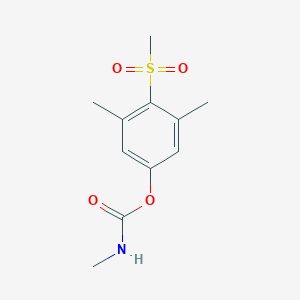

(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBJMKAMQIOAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042138 | |

| Record name | Methiocarb sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methiocarb sulfone | |

CAS RN |

2179-25-1 | |

| Record name | Methiocarb sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiocarb sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiocarb sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOCARB SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9FTK96C2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)

![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)